(3R,4R)-4-amino-1-methylpyrrolidin-3-ol
Description
Significance of Aminohydroxylated Pyrrolidines in Stereoselective Synthesis
The introduction of amino and hydroxyl groups onto the pyrrolidine (B122466) ring, creating aminohydroxylated pyrrolidines, significantly enhances their utility in stereoselective synthesis. These functional groups can act as handles for further chemical modification and can also participate in hydrogen bonding, influencing the stereochemical outcome of reactions.
The precise spatial arrangement of the amino and hydroxyl groups is paramount. In the case of trans-3,4-disubstituted pyrrolidines, such as the focal compound of this article, the substituents are on opposite faces of the ring. This stereochemistry can be leveraged to control the approach of reagents in a catalytic cycle or to dictate the conformation of a molecule, thereby influencing its interaction with a biological target. The synthesis of these structures often requires sophisticated stereoselective methods to ensure the desired enantiomeric and diastereomeric purity.
Key synthetic strategies for accessing chiral aminohydroxylated pyrrolidines include:
Asymmetric 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a chiral dipolarophile to construct the pyrrolidine ring with high stereocontrol.
Chemoenzymatic Synthesis: The use of enzymes, such as lipases, can facilitate the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks.
Diastereoselective Reduction: The reduction of a prochiral ketone or imine on a pyrrolidine precursor can be influenced by existing stereocenters to yield the desired diastereomer.
The resulting aminohydroxylated pyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.
The Compound (3R,4R)-4-amino-1-methylpyrrolidin-3-ol: Context and Academic Relevance
While specific academic research and detailed characterization data for this compound are not extensively documented in publicly available literature, its structural features place it firmly within a class of compounds of significant academic and industrial interest. Its diastereomer, (3S,4R)-4-amino-1-methylpyrrolidin-3-ol, has a registered CAS number (1375066-18-4), indicating its recognition as a distinct chemical entity.
The academic relevance of this compound can be inferred from the extensive research on analogous structures. For instance, the closely related compound (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is a known valuable intermediate for the synthesis of various bioactive molecules. acs.org The substitution of a hydroxymethyl group with an amino group, as in the title compound, introduces a basic center and a site for further derivatization, potentially leading to novel biological activities.
The presence of the N-methyl group distinguishes it from many naturally occurring pyrrolidines and can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The vicinal amino alcohol motif is a key feature in many biologically active compounds and can participate in crucial binding interactions with enzymes and receptors.
Table 1: Physicochemical Properties of Related Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |
| (3S,4R)-4-amino-1-methylpyrrolidin-3-ol | C₅H₁₂N₂O | 116.16 | cis |
| (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | C₅H₁₁NO₂ | 117.15 | trans |
This interactive table allows for the comparison of key properties of compounds structurally related to this compound.
Table 2: Research Focus on Related Aminohydroxylated Pyrrolidines
| Research Area | Significance |
| BACE1 Inhibitors | Derivatives of (3S,4S)-4-aminopyrrolidin-3-ol have been investigated for their potential in treating Alzheimer's disease by inhibiting the BACE1 enzyme. nih.gov |
| Enzyme Inhibition | Polyhydroxylated pyrrolidines are known to act as glycosidase inhibitors, with potential applications in diabetes and other metabolic diseases. nih.gov |
| Catalysis | Chiral pyrrolidines are widely used as organocatalysts in various asymmetric transformations. |
This interactive table highlights key research applications of structurally similar aminohydroxylated pyrrolidine scaffolds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1375066-18-4 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3S,4S)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
CIQOTANLSZEILP-WHFBIAKZSA-N |
SMILES |
CN1CC(C(C1)O)N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)O)N |
Canonical SMILES |
CN1CC(C(C1)O)N |
solubility |
not available |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3r,4r 4 Amino 1 Methylpyrrolidin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of molecules in solution. For (3R,4R)-4-amino-1-methylpyrrolidin-3-ol, with its defined stereocenters at the C3 and C4 positions, NMR provides critical data on both the relative configuration of the substituents and the preferred conformation of the five-membered pyrrolidine (B122466) ring.
Application of 1D and 2D NMR Techniques
A comprehensive NMR analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all unique proton and carbon environments within the molecule. For this compound, this involves assigning signals for the N-methyl group, the five protons and four carbons of the pyrrolidine ring, and the protons of the amino and hydroxyl groups.
To resolve signal overlap and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com These experiments are essential for tracing the covalent framework of the molecule and assigning specific signals. mdpi.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would establish the connections between H3 and its neighbors (H2 and H4), and between H4 and its neighbors (H3 and H5), confirming the basic structure of the pyrrolidine ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for C2, C3, C4, and C5 based on their corresponding, more easily distinguished, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is useful for confirming assignments and piecing together the molecular structure. For instance, the N-methyl protons would show an HMBC correlation to the C2 and C5 carbons of the pyrrolidine ring.
The expected ¹H and ¹³C chemical shifts for the pyrrolidine core can be summarized in a data table, providing a reference for its structural confirmation.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| N-CH₃ | ~2.4 | ~42.0 | HMBC to C2, C5 |
| H2 / H5 | 2.2 - 3.0 | ~65.0 (C2), ~55.0 (C5) | COSY to H3 / H4; HMBC from N-CH₃ |
| H3 | ~3.8 | ~75.0 | COSY to H2, H4 |
| H4 | ~3.2 | ~60.0 | COSY to H3, H5 |
Analysis of Coupling Constants and Nuclear Overhauser Effect (NOE) for Stereochemical Assignment
Beyond establishing connectivity, NMR is paramount for defining the relative stereochemistry. The (3R,4R) configuration denotes a trans relationship between the hydroxyl and amino groups. This stereochemistry is confirmed through the analysis of scalar couplings (J-couplings) and the Nuclear Overhauser Effect (NOE). mdpi.com
Coupling Constants (J-values): The magnitude of the coupling constant between H3 and H4 (³JH3-H4) is highly dependent on the dihedral angle between these two protons, as described by the Karplus equation. In a five-membered ring, which can adopt various envelope or twist conformations, the observed J-value helps to determine the preferred shape in solution. A small J-value would typically indicate a trans relationship where the dihedral angle is close to 90°, which is common in many pyrrolidine conformations.
Nuclear Overhauser Effect (NOE): NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. For the (3R,4R) isomer, the H3 and H4 protons are on opposite faces of the ring. Therefore, a key finding would be the absence of a significant NOE correlation between H3 and H4 in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. mdpi.com Conversely, NOEs would be expected between protons on the same face of the ring, for example, between H3 and one of the H2 protons, which would help to lock in the conformational model.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR is powerful for determining relative stereochemistry in solution, single-crystal X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule in the solid state. mdpi.comnih.gov To perform this analysis, a suitable single crystal of this compound or a derivative must be grown.
The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice is determined. This process yields not only the bond lengths and angles but also the exact spatial arrangement of the atoms, confirming the (3R,4R) configuration. mdpi.com
The absolute stereochemistry is typically determined using anomalous dispersion, where the analysis of diffraction data allows for the correct assignment of the enantiomer. The result is often expressed as a Flack parameter; a value close to zero for a given configuration confirms that the assignment is correct with high confidence. mdpi.com
| Crystallographic Parameter | Expected Value/Information | Purpose |
| Crystal System | e.g., Orthorhombic | Describes the crystal lattice symmetry |
| Space Group | e.g., P2₁2₁2₁ (chiral) | Defines the symmetry elements within the unit cell |
| Bond Lengths/Angles | Precise values (Å, °) | Confirms the covalent structure |
| Torsional Angles | Precise values (°) | Defines the ring conformation in the solid state |
| Flack Parameter | ~0 | Unambiguously confirms the (3R,4R) absolute configuration |
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This provides a unique spectral fingerprint for a specific enantiomer.
For a molecule like this compound, which may not have a strong chromophore for traditional UV-Vis spectroscopy, Vibrational Circular Dichroism (VCD) can be particularly insightful. The experimental CD or VCD spectrum can be compared to a spectrum predicted by quantum mechanical calculations for the known (3R,4R) configuration. A match between the experimental and calculated spectra provides strong corroborating evidence for the absolute configuration in solution. nih.gov The sign of the Cotton effect in the CD spectrum is directly related to the stereochemistry of the molecule. nih.gov
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool used to confirm the elemental composition of a molecule with extremely high accuracy. In an HRMS experiment, this compound would be ionized, typically forming the protonated molecular ion [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places.
The experimentally measured exact mass is compared to the theoretical mass calculated from the molecular formula (C₅H₁₂N₂O). A match within a very narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the compound's elemental composition. While HRMS does not provide stereochemical information, it is an essential and definitive step in confirming the identity of the synthesized compound.
| Parameter | Theoretical Value | Finding |
| Molecular Formula | C₅H₁₂N₂O | - |
| Theoretical Exact Mass | 116.09496 | Calculated for C₅H₁₂N₂O |
| Ion | [M+H]⁺ | Protonated molecular ion |
| Theoretical m/z | 117.10277 | Calculated for [C₅H₁₃N₂O]⁺ |
| Experimental m/z | e.g., 117.10275 | Measured by HRMS |
| Mass Error | < 5 ppm | Confirms elemental composition |
Computational Chemistry and Theoretical Investigations of 3r,4r 4 Amino 1 Methylpyrrolidin 3 Ol
Conformational Analysis and Energy Minimization Studies
The five-membered pyrrolidine (B122466) ring of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol is not planar but exists in a range of puckered conformations to relieve ring strain. Conformational analysis and energy minimization studies are crucial for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its physical properties and biological activity.
Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and relative energies of different conformers. beilstein-journals.org DFT methods, such as B3LYP with basis sets like 6-311++G**, provide a balance between computational cost and accuracy for studying organic molecules. beilstein-journals.org For this compound, these calculations would typically involve a systematic search of the potential energy surface to locate all low-energy conformers. The relative energies of these conformers are influenced by a delicate interplay of steric and stereoelectronic effects, including intramolecular hydrogen bonding between the amino and hydroxyl groups.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 0.00 | O-H···N hydrogen bond |
| B | 1.25 | Gauche interaction between substituents |
| C | 2.50 | Steric repulsion between methyl and amino groups |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific DFT calculations.
Exploration of Pseudorotation and Ring Pucker Conformations
The pyrrolidine ring exhibits a phenomenon known as pseudorotation, where the puckering of the ring moves around the five atoms without significant changes in energy. acs.orgnih.gov The two most common puckered conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.gov The positions of the amino and hydroxyl substituents on the this compound ring will significantly influence the preferred pucker. For instance, substituents tend to favor positions that minimize steric strain. The pseudorotational pathway can be mapped computationally to identify the energy barriers between different puckered forms. nih.gov
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods provide a suite of descriptors that characterize the electron distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich amino group, while the LUMO would likely be distributed over the sigma anti-bonding orbitals of the ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.0 |
| HOMO-LUMO Gap | 10.5 |
Note: These values are hypothetical and serve to illustrate the output of FMO analysis.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. nih.gov It can quantify the strength of intramolecular hydrogen bonds and other stabilizing interactions. For this compound, NBO analysis would be used to investigate the hyperconjugative interactions that contribute to the stability of certain conformations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Mechanistic Insights and Transition State Modeling for Chemical Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. nih.govnih.gov The structure and energy of the transition state determine the rate of the reaction.
For this compound, transition state modeling could be used to investigate a variety of reactions, such as N-alkylation, acylation of the amino group, or reactions involving the hydroxyl group. DFT calculations can be employed to locate the transition state structures and calculate the activation energies for these processes. nih.gov This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. For example, modeling the reaction of this compound with an electrophile would allow for the prediction of the regioselectivity and stereoselectivity of the reaction.
Based on the conducted research, there is currently no publicly available scientific literature detailing computational chemistry and theoretical investigations specifically focused on the molecular recognition, computational docking, and ligand-binding predictions of this compound.
Therefore, the requested article section "4.4. Molecular Recognition Studies through Computational Docking and Ligand-Binding Predictions" cannot be generated at this time. Further research and publication in this specific area are needed to provide the detailed findings and data tables as outlined in the request.
Chemical Transformations and Derivatization Strategies for 3r,4r 4 Amino 1 Methylpyrrolidin 3 Ol
Selective Functional Group Manipulations of Amino and Hydroxyl Groups
The presence of both amino and hydroxyl groups in close proximity on the pyrrolidine (B122466) ring necessitates chemoselective transformations to achieve desired structural modifications. nih.gov The relative nucleophilicity of these groups can be exploited under different reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective reactions at the nitrogen atom. However, achieving selectivity can be challenging, and often requires the use of protecting groups. nih.gov
Orthogonal protection strategies are paramount for the selective manipulation of the amino and hydroxyl functionalities. nih.gov An orthogonal set of protecting groups allows for the deprotection of one group without affecting the other. iris-biotech.de For instance, the amino group can be protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc), while the hydroxyl group is protected with an acid-labile group such as a tert-butyl (tBu) ether. iris-biotech.de This allows for subsequent reactions to be directed specifically to either the hydroxyl or the amino group. The choice of protecting group is critical and depends on the planned synthetic route and the stability of the protecting group to various reaction conditions. nih.govug.edu.pl
Table 1: Orthogonal Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Amino | Carboxybenzyl | Cbz (or Z) | Hydrogenolysis, HBr/AcOH | Mild Acid/Base |
| Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Hydroxyl | Trityl | Trt | Mild Acid | Base, Hydrogenolysis |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis | Acid, Base |
N-Alkylation, N-Acylation, and N-Protection Strategies
Modifications at the nitrogen atoms are common strategies for creating derivatives of aminopyrrolidinols. These reactions are typically straightforward due to the high nucleophilicity of the amino group.
N-Alkylation: The primary amino group can be selectively alkylated under various conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation if not carefully controlled.
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This transformation is often used to introduce a wide variety of substituents. For example, in the synthesis of potential BACE1 inhibitors, similar aminopyrrolidinol scaffolds were acylated to introduce specific pharmacophoric elements. nih.gov Peptide coupling reagents like HBTU and HOBt can be used to couple carboxylic acids to the amino group, forming amide bonds under mild conditions. nih.gov
N-Protection: As discussed previously, protection of the amino group is a key step in many synthetic sequences. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal with acid. nih.gov Syntheses of various pyrrolidine derivatives often begin with the protection of the nitrogen atom to prevent unwanted side reactions during subsequent transformations. nih.gov
Table 2: Examples of N-Functionalization Reactions on Pyrrolidine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Carboxylic acid, HBTU, HOBt, DIEA | Amide | nih.gov |
| N-Protection | Boc2O, base | N-Boc protected amine | nih.gov |
| N-Alkylation | R-CHO, NaBH(OAc)3 | N-Alkyl amine | researchgate.net |
Formation of Polycyclic and Spirocyclic Derivatives
The pyrrolidine ring of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol can serve as a foundation for the construction of more complex molecular architectures, such as polycyclic and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity. nih.gov
A powerful method for constructing such systems is the 1,3-dipolar cycloaddition reaction. acs.org Azomethine ylides, which can be generated from the pyrrolidine nitrogen and an adjacent carbon, can react with various dipolarophiles (e.g., alkenes, alkynes) to form fused or bridged bicyclic structures. While direct application on the title compound is not widely reported, this methodology is a cornerstone of pyrrolidine chemistry. nih.gov
Spirocyclic derivatives, where two rings share a single atom, can be synthesized through various strategies. One approach involves a multi-component reaction where an amine, a maleimide, and an aldehyde react to form a complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton. ua.es This type of reaction, involving the formation of an azomethine ylide intermediate which then undergoes a 1,3-dipolar cycloaddition, highlights a potential pathway for creating spirocyclic derivatives from aminopyrrolidines. ua.esresearchgate.netchemrxiv.org
Heteroatom Substitutions and Ring Expansions/Contractions
Modification of the pyrrolidine ring itself represents a more advanced derivatization strategy. These transformations can alter the size and composition of the heterocyclic core.
Heteroatom Substitution: While less common, it is conceivable to replace one of the carbon atoms of the pyrrolidine ring with another heteroatom. Such transformations would likely require multi-step sequences involving ring-opening and subsequent recyclization.
Ring Expansion: The pyrrolidine ring can potentially be expanded to a six-membered piperidine (B6355638) ring. One reported methodology for a similar system involves the ring expansion of 2-(2-hydroxyethyl)aziridines into 3-bromopyrrolidines, which can then be further functionalized. nih.gov Applying a similar strategy might involve converting the hydroxyl and amino groups into a suitable precursor that could facilitate a skeletal rearrangement.
Ring Contraction: Conversely, ring contraction methodologies could potentially transform the pyrrolidine ring into a smaller four-membered azetidine (B1206935) ring. Photochemical methods have been developed for the ring contraction of pyridines into pyrrolidine derivatives, demonstrating that such skeletal rearrangements are feasible within nitrogen-containing heterocycles. nih.govresearchgate.net These advanced synthetic methods could open up new avenues for creating novel analogs of this compound.
Applications of 3r,4r 4 Amino 1 Methylpyrrolidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis
Development of Chiral Ligands and Organocatalysts
The inherent chirality and functional group arrangement of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol make it an excellent scaffold for the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.
The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the attachment of various coordinating groups or catalytic moieties. For instance, derivatives of proline, another pyrrolidine-based structure, have been extensively used to create organocatalysts for a wide range of metal-free catalytic reactions, highlighting the potential of such scaffolds. chemscene.com The development of ligands derived from pyrrolidine (B122466) structures is a significant area of research, as these ligands can coordinate with metal centers to create catalysts for asymmetric transformations. The stereochemistry of the pyrrolidine backbone directly influences the three-dimensional environment around the catalytic center, enabling high levels of stereocontrol in chemical reactions.
Research in this area focuses on synthesizing libraries of ligands by modifying the amino and hydroxyl groups of the core structure. These ligands are then screened for their efficacy in various asymmetric reactions, such as hydrogenations, alkylations, and aldol (B89426) reactions. The goal is to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.
Precursors for Complex Nitrogen-Containing Heterocycles (e.g., Iminosugars, Alkaloid Analogs)
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. frontiersin.orgopenmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, particularly iminosugars and alkaloid analogs. frontiersin.org
Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in crucial biological processes. nih.govmdpi.com As such, they have significant therapeutic potential for treating diseases like diabetes, viral infections, and lysosomal storage disorders. nih.gov The defined stereochemistry of this compound allows for the synthesis of specific stereoisomers of iminosugars, which is critical for their biological activity. For example, the pyrrolidine-based iminosugar 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) is a known glycosidase inhibitor. nih.govnih.gov Synthetic strategies often involve the elaboration of the existing functional groups and further cyclization or modification of the pyrrolidine ring to generate diverse iminosugar structures. orientjchem.orgorientjchem.org
The synthesis of various pyrrolidine-based iminosugars and their biological activities are summarized in the table below.
| Compound Name | Target Enzyme/Activity | Reference |
| 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) | Glycosidase inhibitor | nih.govnih.gov |
| 1-aminodeoxy-DMDP (ADMDP) | N-acetyl-β-glucosamidase inhibitor | nih.gov |
| (4-((4-methoxyphenyl)amino)pyrrolidin-3-ol) | Alpha-glucosidase inhibitor | orientjchem.org |
Furthermore, the pyrrolidine core of this compound is a common structural motif in many alkaloids. This makes it an ideal starting material for the synthesis of alkaloid analogs. By modifying the substituents on the pyrrolidine ring and nitrogen atom, chemists can create novel compounds with potential biological activities, such as antiviral or anticancer properties. nih.govnih.gov
Scaffold Design for Molecular Probes in Chemical Biology Studies
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. The design of effective molecular probes requires a scaffold that is biocompatible, synthetically accessible, and allows for the straightforward introduction of reporter groups (e.g., fluorophores) and targeting moieties.
This compound provides a robust and stereochemically defined scaffold for the construction of such probes. The amino and hydroxyl functionalities can be selectively modified to attach linkers, fluorescent dyes, or affinity tags. The pyrrolidine ring itself can serve as a recognition element for specific biological targets. The development of transition state analogue inhibitors, which can be adapted into molecular probes, often utilizes chiral building blocks like pyrrolidine derivatives to achieve high potency and selectivity. researchgate.net
The synthesis of these probes enables researchers to investigate the localization, dynamics, and interactions of biomolecules within cells. For example, a probe based on this scaffold could be designed to target a specific enzyme, allowing for the study of its activity and inhibition in real-time. The defined stereochemistry is crucial, as biological systems are highly sensitive to the three-dimensional shape of molecules.
Stereocontrolled Construction of Bioactive Scaffolds
The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. The stereochemistry of this scaffold is often a critical determinant of its biological function. This compound, with its fixed stereocenters, provides an excellent starting point for the stereocontrolled construction of new bioactive scaffolds.
The synthesis of libraries of compounds based on this scaffold allows for systematic structure-activity relationship (SAR) studies. By varying the substituents at the amino and hydroxyl positions, as well as on the ring nitrogen, researchers can explore how these changes affect the interaction of the molecule with its biological target. This approach is fundamental to modern drug discovery.
For instance, this building block can be incorporated into larger molecules to create novel antiviral or anticancer agents. nih.gov The pyrrolidine ring can mimic the structure of natural substrates or ligands, leading to potent and selective inhibition of enzymes or receptors. The stereocontrolled nature of the synthesis ensures that the resulting compounds have a well-defined three-dimensional structure, which is essential for achieving high affinity and specificity for their biological targets. The utility of such chiral intermediates is exemplified in the synthesis of transition state analogue inhibitors for enzymes involved in various diseases. researchgate.net
Q & A
Q. How should researchers address batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
